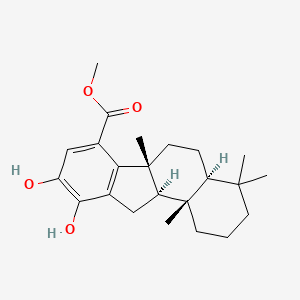

Pelorol

Descripción

Propiedades

Fórmula molecular |

C23H32O4 |

|---|---|

Peso molecular |

372.5 g/mol |

Nombre IUPAC |

methyl (4aS,6aR,11aR,11bS)-9,10-dihydroxy-4,4,6a,11b-tetramethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-7-carboxylate |

InChI |

InChI=1S/C23H32O4/c1-21(2)8-6-9-22(3)16(21)7-10-23(4)17(22)12-13-18(23)14(20(26)27-5)11-15(24)19(13)25/h11,16-17,24-25H,6-10,12H2,1-5H3/t16-,17+,22-,23+/m0/s1 |

Clave InChI |

FFBLMLRQAKGTJN-VQDLLJBESA-N |

SMILES isomérico |

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC4=C3C(=CC(=C4O)O)C(=O)OC)C)(C)C |

SMILES canónico |

CC1(CCCC2(C1CCC3(C2CC4=C3C(=CC(=C4O)O)C(=O)OC)C)C)C |

Sinónimos |

pelorol |

Origen del producto |

United States |

Foundational & Exploratory

The Marine Meroterpenoid Pelorol: A Technical Whitepaper on its Origin, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelorol is a naturally occurring meroterpenoid first isolated from marine sponges. Structurally classified as a drimane meroterpenoid or a labdane-type diterpene, it has garnered significant interest within the scientific community due to its diverse and potent biological activities. This document provides a comprehensive technical overview of this compound, detailing its natural origins, total synthesis, and mechanisms of action. Particular focus is given to its roles as a SHIP1 (SH2-containing inositol-5'-phosphatase 1) activator and a phosphatidylinositol 3-kinase (PI3K) inhibitor. Quantitative data on its bioactivities are presented, along with detailed experimental protocols for its synthesis and key biological assays.

Origin and Discovery

(-)-Pelorol is a secondary metabolite of marine origin, first identified in the tropical marine sponge Dactylospongia elegans[1]. Subsequent isolations have been reported from other marine sponges, including Petrosaspongia metachromia and Hyrtros erectus[1][2]. As a member of the drimane meroterpenoid class of natural products, this compound is biosynthetically derived from a combination of terpenoid and polyketide pathways[3]. These compounds are recognized for their structural diversity and a wide array of biological functions, making them promising candidates for drug discovery and development[2][3].

Biological Activity and Quantitative Data

This compound exhibits a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-malarial, anti-trypanosomal, and anti-fungal properties[1][4]. Its mechanism of action is primarily attributed to its ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

Table 1: Summary of this compound's Biological Activities (IC50/EC50)

| Biological Activity | Target/Assay | IC50/EC50 (µM) | Reference(s) |

| Anti-malarial | Plasmodium falciparum | 0.8 | [1][2][4] |

| Anti-fungal | Rhizoctonia solani | 7.7 | [4][5] |

| PI3Kα Inhibition | In vitro kinase assay | 38.17 | [3] |

| Cytotoxicity | HeLa cancer cells | Not specified | [2][4] |

| Cytotoxicity | 501Mel melanoma cells | 3.02 (after 72h) | [6] |

| Anti-trypanosomal | Trypanosoma sp. | Weak activity reported | [1] |

Mechanism of Action: SHIP1 Activation and PI3K Inhibition

This compound's anti-inflammatory and anti-cancer effects are largely mediated through its dual action on the PI3K signaling pathway. It functions as an activator of SHIP1 and an inhibitor of PI3K[3][4][7].

-

SHIP1 Activation: this compound allosterically activates SHIP1, a phosphatase that dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the 5' position to generate phosphatidylinositol-3,4-diphosphate (PI(3,4)P2)[7][8]. This action counteracts the activity of PI3K.

-

PI3K Inhibition: By directly inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to PIP3[3][4].

The net effect of these actions is a reduction in the cellular levels of the second messenger PIP3. This, in turn, prevents the recruitment and phosphorylation of downstream effectors such as Akt (also known as Protein Kinase B), thereby inhibiting the pro-survival and pro-proliferative Akt/mTOR signaling cascade[8][9].

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Marine (−)-Pelorol and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of this compound and Its Analogs and Their Inhibitory Effects on Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. Expression of phosphorylated Akt/mTOR and clinical significance in human ameloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Biological Activity of Pelorol from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelorol, a bioactive drimane meroterpenoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. Initially discovered in marine sponges, this natural product integrates a sesquiterpenoid unit with a phenolic moiety, forming a unique tetracyclic structure.[1] This guide provides an in-depth overview of the discovery and isolation of this compound, its quantitative biological activities, detailed experimental protocols for its purification and characterization, and a visualization of its known mechanisms of action. The information compiled herein serves as a critical resource for researchers engaged in natural product chemistry, marine biotechnology, and the development of novel therapeutic agents.

Discovery and Sourcing

This compound was first isolated from the tropical marine sponge Dactylospongia elegans, collected from the Great Barrier Reef.[2] Subsequent isolations have been reported from other marine sponges, including Petrosaspongia metachromia and Hyrtros erectus, indicating a distribution across different species and geographical locations.[1][3] Sponges of the families Dysideidae, Thorectidae, and Spongiidae are known producers of a variety of sesquiterpene hydroquinones and quinones, a class of compounds to which this compound belongs.[2] The recurring discovery of this compound and related structures underscores the importance of marine sponges as a rich source of novel chemical entities with therapeutic potential.[4]

Biological Activity and Quantitative Data

This compound exhibits a broad spectrum of biological activities, making it a compelling candidate for further drug development. Its efficacy has been quantified in various assays, including anti-parasitic, antifungal, anti-inflammatory, and anticancer models. A summary of its key activities is presented below.

| Activity Type | Target | Metric | Value | Reference |

| Antiplasmodial | Plasmodium falciparum (chloroquine-resistant Dd2 strain) | IC₅₀ | 0.8 µM | [1][3][5] |

| Antifungal | Rhizoctonia solani | EC₅₀ | 7.7 µM | [1][6] |

| Kinase Inhibition | Phosphatidylinositol 3-Kinase (PI3Kα) | IC₅₀ | 38.17 µM | [7] |

| Anti-inflammatory | Inositol-5-phosphatase (SHIP) | - | Activator | [3][8] |

| Cytotoxicity | Human Melanoma Cells (501Mel) - 24h | IC₅₀ | 12.51 ± 1.10 µM | [3] |

| Cytotoxicity | Human Melanoma Cells (501Mel) - 48h | IC₅₀ | 4.17 ± 1.08 µM | [3] |

| Cytotoxicity | Human Melanoma Cells (501Mel) - 72h | IC₅₀ | 3.02 ± 1.06 µM | [3] |

| Cytotoxicity | HeLa Cancer Cells | - | Active | [1][3] |

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and characterization of this compound from its natural source.

Extraction and Isolation Workflow

The general workflow for obtaining pure this compound from a marine sponge involves collection, extraction with organic solvents, partitioning, and chromatographic purification.

Protocol for Extraction and Purification

This protocol is a representative methodology based on procedures reported for this compound and related meroterpenoids.

-

Preparation of Sponge Material: Collect the sponge (Dactylospongia elegans) and freeze-dry immediately to preserve the chemical integrity of its metabolites. Grind the lyophilized sponge tissue into a fine powder.

-

Solvent Extraction: Macerate the powdered sponge material (e.g., 500 g) exhaustively with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature (3 x 2 L). Combine the solvent extracts.

-

Concentration: Filter the combined extracts and concentrate under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

-

Initial Fractionation: The initial isolation of this compound was achieved from the dichloromethane solubles of the sponge extract.[5] To achieve this, the crude extract can be partitioned between n-hexane and 90% aqueous MeOH. The aqueous MeOH fraction is then further extracted with CH₂Cl₂. Concentrate the resulting CH₂Cl₂ fraction.

-

Silica Gel Chromatography: Subject the CH₂Cl₂ soluble fraction to flash column chromatography on silica gel (200-300 mesh). Elute the column with a step gradient of ethyl acetate (EtOAc) in petroleum ether (e.g., 0% to 50% EtOAc). Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Final Purification (HPLC): Pool the fractions containing this compound and subject them to further purification using reverse-phase High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., MeOH/H₂O or ACN/H₂O) to yield pure this compound.

Protocol for Structural Characterization

-

Mass Spectrometry (MS): Obtain high-resolution mass spectra using an ESI-Q-TOF mass spectrometer to confirm the molecular formula (C₂₃H₃₂O₄).[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[6] The structural elucidation is based on the comprehensive analysis of these 1D and 2D NMR datasets.

Mechanism of Action and Signaling Pathways

This compound's biological effects are attributed to its interaction with key cellular signaling pathways, particularly those involved in cell growth, proliferation, and apoptosis.

Inhibition of the PI3K Pathway via SHIP Activation

This compound is an activator of the SH2-containing inositol 5-phosphatase (SHIP), a critical negative regulator of the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[7] The PI3K pathway is frequently overactive in various cancers and inflammatory diseases.[9] By activating SHIP, this compound enhances the conversion of the signaling lipid PIP₃ to PIP₂, thereby dampening the downstream pro-survival signals mediated by effectors like AKT.[10]

Induction of Apoptosis in Melanoma Cells

In human melanoma cells, this compound induces apoptosis through the intrinsic, or mitochondrial, pathway.[3][11] Its pro-apoptotic effect is mediated by the regulation of specific microRNAs (miRNAs) that control the expression of key apoptosis-related proteins. This compound treatment leads to an increase in the expression of the pro-apoptotic protein BAX and a concurrent decrease in several anti-apoptotic proteins, including BCL-2, MCL1, and BIRC-5 (survivin). This shifts the cellular balance towards apoptosis, leading to cell death.[3]

Conclusion and Future Directions

This compound stands out as a marine natural product with a unique structure and a compelling, multi-faceted biological profile. Its discovery highlights the vast, untapped potential of marine invertebrates as a source for novel drug leads. The ability of this compound to modulate critical signaling pathways, such as the PI3K/AKT cascade and the intrinsic apoptosis pathway, provides a strong rationale for its further investigation as an anti-inflammatory and anticancer agent. Future research should focus on elucidating its full pharmacokinetic and pharmacodynamic profiles, conducting in vivo efficacy studies, and exploring the total synthesis of analogs to optimize its potency and drug-like properties. This technical guide provides a foundational resource to support and accelerate these research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pro-Apoptotic Activity of the Marine Sponge Dactylospongia elegans Metabolites this compound and 5-epi-Ilimaquinone on Human 501Mel Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of this compound and Its Analogs and Their Inhibitory Effects on Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aqxpharma.com [aqxpharma.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

Chemical structure and properties of Pelorol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelorol is a marine-derived meroterpenoid, a class of natural products with a mixed biosynthetic origin. Isolated from the sponge Dactylospongia elegans, this compound has garnered significant attention within the scientific community due to its unique chemical architecture and promising biological activities. Structurally, this compound integrates a sesquiterpenoid drimane core with a substituted catechol moiety. This intricate structure is the basis for its diverse pharmacological profile, which includes anti-inflammatory, antifungal, and cytotoxic properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action in cancer cells. Detailed experimental protocols for its isolation and total synthesis are also presented to aid researchers in their scientific endeavors.

Chemical Structure and Properties

This compound, with the molecular formula C22H30O3, is a tetracyclic meroterpenoid. Its structure is characterized by a drimane sesquiterpenoid skeleton fused to a hydroquinone-derived aromatic ring. The absolute configuration of the naturally occurring enantiomer is (-)-Pelorol.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C22H30O3 | |

| Exact Molecular Weight | 342.2195 g/mol | Calculated |

| Melting Point | Not Reported | |

| Optical Rotation | [α]D25 -38.7 (c 0.1, CHCl3) | [1] |

| 1H-NMR | See Table 2 | [2] |

| 13C-NMR | See Table 3 | [3] |

Table 2: 1H-NMR Spectroscopic Data for a synthetic intermediate of (-)-Pelorol (400 MHz, CDCl3)[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.23 | s | 1H | Ar-H |

| 3.91 | s | 3H | OCH3 |

| 3.87 | s | 3H | OCH3 |

| 2.77–2.69 | m | 2H | |

| 2.57 | dd, J = 14.6, 12.9 Hz | 1H | |

| 1.73–1.62 | m | 3H | |

| 1.60–1.55 | m | 2H | |

| 1.49–1.44 | m | 1H | |

| 1.43–1.37 | m | 2H | |

| 1.27 | s | 3H | CH3 |

| 1.21–1.11 | m | 2H | |

| 1.07 | s | 3H | CH3 |

| 1.05–0.99 | m | 1H | |

| 0.96–0.92 | m | 1H | |

| 0.86 | s | 3H | CH3 |

| 0.84 | s | 3H | CH3 |

Table 3: 13C-NMR Spectroscopic Data for (-)-Pelorol (101 MHz, CDCl3)[3]

| Chemical Shift (δ) ppm |

| 168.3 |

| 149.8 |

| 148.8 |

| 148.3 |

| 137.1 |

| 121.2 |

| 111.5 |

| 64.8 |

| 60.4 |

| 57.1 |

| 56.0 |

| 51.8 |

| 48.1 |

| 42.5 |

| 40.2 |

| 37.1 |

| 36.4 |

| 33.4 |

| 33.1 |

| 25.3 |

| 21.1 |

| 20.0 |

| 19.5 |

| 18.35 |

| 16.3 |

Biological Activity and Signaling Pathway

This compound exhibits a range of biological activities, with its anticancer properties being of particular interest. It has been shown to be an activator of the SH2 domain-containing inositol 5-phosphatase (SHIP1) and an inhibitor of phosphatidylinositol 3-kinase (PI3K).[4] This dual activity modulates the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

In human melanoma cells, this compound's modulation of the PI3K/Akt pathway leads to the induction of apoptosis.[5] The proposed signaling cascade is initiated by the activation of SHIP1, which dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K pathway. The resulting decrease in PIP3 levels leads to the inactivation of Akt, a downstream effector of PI3K. The inactivation of Akt, in turn, affects the expression of apoptosis-related proteins, ultimately leading to programmed cell death.

Experimental Protocols

Isolation from Dactylospongia elegans

The following protocol is based on the method described for the isolation of this compound from the marine sponge Dactylospongia elegans.

1. Extraction:

-

Freeze-dried and ground sponge material (approximately 100-200 g) is extracted with methanol at room temperature.

-

The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then partitioned between n-hexane and methanol.

2. Chromatographic Separation:

-

The n-hexane soluble fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and concentrated.

3. Purification:

-

The enriched fractions are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column.

-

Elution with a suitable solvent system (e.g., methanol/water or acetonitrile/water) yields pure this compound.

Total Synthesis of (-)-Pelorol

The enantioselective total synthesis of (-)-Pelorol has been achieved from the commercially available starting material (+)-sclareolide. A key step in the synthesis is a Friedel-Crafts-type cyclization to form the tetracyclic core. The following is a generalized workflow based on reported syntheses.[4]

Key Synthetic Steps:

-

Preparation of the Drimane Moiety: (+)-Sclareolide is converted to a suitable drimane derivative, such as drimanaldehyde, through a series of degradation and oxidation reactions.

-

Coupling with the Aromatic Ring: The drimane derivative is coupled with a functionalized aromatic piece, for example, via a Suzuki coupling reaction.

-

Friedel-Crafts Cyclization: The coupled product undergoes an intramolecular Friedel-Crafts-type cyclization, often promoted by a Lewis acid such as tin(IV) chloride (SnCl4), to construct the tetracyclic core of this compound.

-

Final Functional Group Manipulations: The synthesis is completed by functional group interconversions, which typically involve the demethylation of methoxy groups on the aromatic ring to yield the final catechol moiety of (-)-Pelorol.

Conclusion

This compound stands as a compelling natural product with a unique chemical structure and significant therapeutic potential. Its ability to modulate the PI3K/Akt signaling pathway through a dual mechanism of SHIP1 activation and PI3K inhibition makes it an attractive lead compound for the development of novel anticancer agents. The detailed experimental protocols for its isolation and synthesis provided herein are intended to facilitate further research into this fascinating molecule and its biological activities. As our understanding of the intricate signaling pathways in human diseases continues to grow, natural products like this compound will undoubtedly play a crucial role in the discovery of next-generation therapeutics.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924) [hmdb.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of this compound and Its Analogs and Their Inhibitory Effects on Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Marine (−)-Pelorol and Future Perspectives [mdpi.com]

- 5. researchgate.net [researchgate.net]

Pelorol: A Marine-Derived Compound Targeting Key Survival Pathways in Cancer Cells

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pelorol, a meroterpenoid isolated from marine sponges of the Dactylospongia genus, has emerged as a promising anti-cancer agent. Extensive preclinical research demonstrates its ability to induce apoptosis and cause cell cycle arrest in various cancer cell types, with a particularly notable mechanism involving the activation of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). This activation leads to the inhibition of the critical pro-survival PI3K/Akt signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism of Action: SHIP1 Activation and PI3K/Akt Pathway Inhibition

The primary mechanism through which this compound exerts its anti-cancer effects is by targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism that is frequently hyperactivated in cancer. This compound and its synthetic analogues act as activators of the SHIP1 enzyme.[1][2]

SHIP1 is a phosphatase that dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3), the product of PI3K, converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[1] This action counteracts the activity of PI3K, thereby reducing the levels of PIP3 at the plasma membrane. The reduction in PIP3 prevents the recruitment and subsequent phosphorylation-mediated activation of the serine/threonine kinase Akt.[1][2] The downstream consequences of Akt inhibition are multifaceted and lead to the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound's inhibition of the PI3K/Akt pathway directly triggers the intrinsic apoptotic cascade. Akt normally promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and by inhibiting the expression of other pro-apoptotic factors. By inhibiting Akt, this compound relieves this suppression, leading to the activation of the apoptotic machinery.

Studies in human melanoma cells (501Mel) have shown that this compound treatment leads to an increase in the expression of the pro-apoptotic protein BAX and a decrease in the expression of the anti-apoptotic proteins BCL-2, MCL1, and the inhibitor of apoptosis protein BIRC5 (survivin). This shift in the BAX/BCL-2 ratio is a critical event in the induction of apoptosis. Furthermore, this compound has been shown to induce caspase-dependent apoptosis.[1]

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been demonstrated to cause cell cycle arrest, primarily in the G1 phase. This is a common outcome of PI3K/Akt pathway inhibition, as Akt plays a crucial role in promoting the G1 to S phase transition. Akt can phosphorylate and inactivate cell cycle inhibitors such as p21 and p27, and it can promote the expression of G1 cyclins, such as cyclin D1.

In 501Mel melanoma cells, treatment with this compound resulted in a significant accumulation of cells in the G1 phase of the cell cycle. This G1 phase block prevents cancer cells from replicating their DNA and proceeding with cell division. The inhibition of cyclin D1 and its associated cyclin-dependent kinases, CDK4 and CDK6, is a likely mechanism for this G1 arrest.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the anti-cancer effects of this compound.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| 501Mel | Melanoma | ~20 | 24 | Carpi et al., 2022 |

| 501Mel | Melanoma | ~10 | 48 | Carpi et al., 2022 |

| 501Mel | Melanoma | ~5 | 72 | Carpi et al., 2022 |

Note: Comprehensive IC50 data for this compound across a wide range of cancer cell lines is limited in publicly available literature. The data presented here is from a key study on melanoma cells.

Table 2: Effect of this compound on Cell Cycle Distribution in 501Mel Melanoma Cells

| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| Control | 55.2 ± 2.5 | 24.7 ± 1.8 | 20.1 ± 1.3 | Carpi et al., 2022 |

| This compound (4 µM, 48h) | 72.4 ± 3.1 | 15.3 ± 1.5 | 12.3 ± 1.1 | Carpi et al., 2022 |

Table 3: Effect of this compound on Apoptosis-Related Gene Expression in 501Mel Melanoma Cells

| Gene | Function | Fold Change (this compound 4 µM, 48h vs. Control) | Reference |

| BAX | Pro-apoptotic | ~1.8-fold increase | Carpi et al., 2022 |

| BCL-2 | Anti-apoptotic | ~0.6-fold decrease | Carpi et al., 2022 |

| MCL1 | Anti-apoptotic | ~0.5-fold decrease | Carpi et al., 2022 |

| BIRC5 (Survivin) | Anti-apoptotic | ~0.4-fold decrease | Carpi et al., 2022 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Seed cancer cells (e.g., 501Mel) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (e.g., DMSO) for different time points (e.g., 24, 48, and 72 hours).

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes a 50% reduction in cell viability.

Cell Cycle Analysis (Flow Cytometry)

Objective: To analyze the effect of this compound on the distribution of cells in different phases of the cell cycle.

Protocol:

-

Seed cancer cells in 6-well plates and treat with this compound (e.g., 4 µM) or vehicle control for a specified time (e.g., 48 hours).

-

Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., Akt, p-Akt, caspases, cyclins).

Protocol:

-

Treat cancer cells with this compound at the desired concentration and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-Akt, anti-phospho-Akt, anti-caspase-3, anti-cyclin D1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

References

The Biological Activity of Pelorol and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelorol, a meroterpenoid natural product isolated from marine sponges, has garnered significant attention in the scientific community due to its diverse and potent biological activities.[1] As a labdane-type diterpene, this compound and its synthetic analogs have demonstrated a range of promising pharmacological properties, including anticancer, antifungal, anti-inflammatory, and antiparasitic effects.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound and its analogs, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Biological Activity Data

The biological activities of this compound and its synthesized analogs have been evaluated through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative analysis of their potency.

Table 1: Anticancer Activity of this compound and Its Analogs

The antiproliferative effects of this compound and its analogs have been tested against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | MOLT-4 | Leukemia | >100 | [1] |

| U937 | Leukemia | >100 | [1] | |

| DU145 | Prostate Cancer | >100 | [1] | |

| Analog 2 (Carboxylic acid-substituted) | MOLT-4 | Leukemia | >100 | [1] |

| U937 | Leukemia | >100 | [1] | |

| DU145 | Prostate Cancer | >100 | [1] | |

| Analog 3 (Acetyl-substituted) | MOLT-4 | Leukemia | 25.34 | [1] |

| U937 | Leukemia | 31.76 | [1] | |

| DU145 | Prostate Cancer | 45.81 | [1] | |

| Analog 4 (Ethyl-substituted) | MOLT-4 | Leukemia | >100 | [1] |

| U937 | Leukemia | >100 | [1] | |

| DU145 | Prostate Cancer | >100 | [1] | |

| Analog 5 (Aldehyde-substituted) | MOLT-4 | Leukemia | 10.11 | [1] |

| U937 | Leukemia | 12.55 | [1] | |

| DU145 | Prostate Cancer | 15.23 | [1] | |

| Analog 6 (Cyano-substituted) | MOLT-4 | Leukemia | 18.79 | [1] |

| U937 | Leukemia | 22.43 | [1] | |

| DU145 | Prostate Cancer | 28.97 | [1] |

Table 2: Antifungal Activity of this compound and Related Compounds

This compound and its analogs have also been investigated for their antifungal properties. The half-maximal effective concentration (EC50) values against the plant pathogen Rhizoctonia solani are detailed below.

| Compound | Fungal Species | EC50 (µM) | Reference |

| (-)-Pelorol | Rhizoctonia solani | 7.7 | [2] |

| (+)-Aureol | Rhizoctonia solani | 6.9 | [2] |

Table 3: Enzyme Inhibitory Activity of this compound and Its Analogs

A key mechanism of action for this compound and its analogs is the inhibition of phosphatidylinositol 3-kinase (PI3K), a critical enzyme in cell signaling pathways. The IC50 values for the inhibition of the PI3Kα isoform are summarized here.

| Compound | Enzyme | IC50 (µM) | Reference |

| This compound | PI3Kα | 38.17 | [1] |

| Analog 2 (Carboxylic acid-substituted) | PI3Kα | 20.70 | [1] |

| Analog 3 (Acetyl-substituted) | PI3Kα | 8.76 | [1] |

| Analog 4 (Ethyl-substituted) | PI3Kα | 83.69 | [1] |

| Analog 5 (Aldehyde-substituted) | PI3Kα | 5.06 | [1] |

| Analog 6 (Cyano-substituted) | PI3Kα | 49.51 | [1] |

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The biological activities of this compound and its analogs are largely attributed to their modulation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1] This pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and apoptosis.[1]

This compound has been identified as an activator of the SH2 domain-containing inositol 5-phosphatase (SHIP1).[1] SHIP1 is a negative regulator of the PI3K pathway. By activating SHIP1, this compound enhances the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger produced by PI3K. The reduction in PIP3 levels leads to the downregulation of the downstream effector protein Akt, a serine/threonine kinase. The inhibition of Akt activation ultimately results in the suppression of anti-apoptotic signals and the promotion of programmed cell death in cancer cells.[1]

Furthermore, direct inhibition of PI3K enzyme activity by this compound and its analogs contributes to the overall suppression of this signaling cascade.[1] The dual action of SHIP1 activation and direct PI3K inhibition makes this compound and its derivatives potent modulators of this critical cancer-related pathway.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activity of this compound and its analogs.

PI3Kα Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of PI3Kα by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

PI3Kα enzyme (recombinant)

-

PI3K Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)

-

Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (this compound and analogs) dissolved in DMSO

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Mixture Preparation:

-

Prepare a mixture of PI3K Reaction Buffer and the lipid substrate.

-

Dilute the PI3Kα enzyme into the prepared buffer/lipid mixture to the desired concentration.

-

-

Assay Plate Setup:

-

Add 0.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 4 µL of the enzyme/lipid mixture to each well.

-

Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 250 µM) to each well.

-

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PI3Kα activity. Calculate the percent inhibition for each compound concentration and determine the IC50 values using a suitable software.

Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MOLT-4, U937, DU145)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Test compounds (this compound and analogs) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 20% SDS in 50% DMF)

-

96-well flat-bottom microplates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells).

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

-

Formazan Solubilization:

-

Add 100 µL of the solubilization solution to each well.

-

Gently mix the contents of the wells to dissolve the formazan crystals. It may be necessary to incubate the plate overnight at room temperature in the dark for complete solubilization.

-

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound and its analogs represent a promising class of marine-derived compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their dual mechanism of action, involving both the activation of the tumor suppressor SHIP1 and the direct inhibition of the oncogenic PI3K enzyme, provides a strong rationale for their further investigation. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to build upon in their efforts to explore and optimize the therapeutic potential of this fascinating family of natural products. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and the development of more potent and selective analogs to advance these compounds towards clinical applications.

References

Pelorol: A Marine-Derived Dual-Action Modulator of the PI3K Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pelorol, a labdane-type diterpene isolated from marine sponges, has emerged as a noteworthy natural product with potential anticancer properties. This technical guide provides a comprehensive analysis of this compound as a modulator of the PI3K pathway. Evidence suggests a dual mechanism of action: direct, albeit moderate, enzymatic inhibition of PI3Kα and indirect pathway inhibition through the activation of Src homology 2-containing inositol 5-phosphatase (SHIP1), a negative regulator of PI3K signaling. This document synthesizes the available preclinical data, presents detailed experimental protocols for its evaluation, and visualizes the complex biological interactions and research workflows, offering a foundational resource for scientists engaged in oncology and natural product drug discovery.

Introduction: The PI3K Pathway in Oncology

The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1][2] It is initiated by the activation of receptor tyrosine kinases or G-protein-coupled receptors, which recruit and activate Class I PI3Ks at the plasma membrane.[3][4] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][5] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.[4] This recruitment leads to the phosphorylation and activation of AKT, which in turn phosphorylates a multitude of downstream substrates, including the mammalian target of rapamycin (mTOR), to drive cell growth and proliferation.[1][6]

Given its central role, the PI3K pathway is one of the most frequently hyperactivated signaling networks in human cancer, often due to mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K activity by dephosphorylating PIP3.[3][7] Consequently, significant efforts have been made to develop inhibitors targeting key nodes in this pathway, with several agents approved for clinical use.[8][9]

This compound: A Bioactive Marine Meroterpenoid

This compound is a meroterpenoid natural product first isolated from the marine sponge Dactylospongia elegans.[10] Structurally, it integrates a sesquiterpenoid drimane unit with a phenolic moiety.[10] Natural products from marine organisms are a rich source of novel chemical scaffolds with significant biological activities.[11] this compound has demonstrated a range of bioactivities, including anti-inflammatory, antifungal, and cytotoxic effects against cancer cells.[10] Its potential as a PI3K pathway modulator is of particular interest to the oncology research community.

Mechanism of Action: A Dual-Pronged Approach

This compound's interaction with the PI3K pathway is multifaceted. It has been shown to act through both direct inhibition of the PI3K enzyme and indirect regulation via the activation of a key phosphatase.

-

Direct PI3Kα Inhibition: In vitro enzymatic assays have demonstrated that this compound can directly inhibit the activity of the PI3Kα isoform.[2]

-

SHIP1 Activation: this compound is also recognized as an activator of SHIP1 (src homology 2-containing inositol 5-phosphatase).[2][4] SHIP1 is a crucial negative regulator of the PI3K pathway, specifically in hematopoietic cells, that functions by dephosphorylating PIP3 at the 5' position of the inositol ring to generate PI(3,4)P2.[2] By activating SHIP1, this compound effectively reduces the levels of PIP3, thereby attenuating downstream AKT signaling. This activation of a natural brake on the PI3K pathway represents a promising therapeutic strategy.[7]

This dual mechanism suggests that this compound could be a valuable lead compound, potentially offering a more nuanced modulation of the PI3K pathway compared to conventional ATP-competitive inhibitors.

Figure 1. PI3K/AKT/mTOR signaling pathway showing dual points of modulation by this compound.

Quantitative Analysis of In Vitro Activity

The inhibitory potential of this compound and several synthesized analogs has been quantified against the PI3Kα isoform. The data, summarized below, indicates that while this compound itself has moderate activity, specific structural modifications can significantly enhance its inhibitory potency.

| Compound | R1 Substituent | R2 Substituent | IC50 (μM) against PI3Kα[2] |

| This compound (1) | -OH | -CH2OH | 38.17 |

| Analog 2 | -OH | -COOH | 20.70 |

| Analog 3 | -OH | -C(O)CH3 | 8.76 |

| Analog 4 | -OCH3 | -C(O)OCH3 | > 50 |

| Analog 5 | -OH | -CHO | 5.06 |

| Analog 6 | -OH | -CH=NOH | > 50 |

Table 1. In Vitro PI3Kα Inhibitory Activity of this compound and Its Analogs.

In addition to direct enzymatic inhibition, this compound and its analogs were evaluated for their antiproliferative effects across a panel of eight human cancer cell lines. While the specific IC50 values from the primary study are not fully detailed in the available literature, the cell lines tested included HeLa, K562, and MCF-7.[11] This testing indicates that the PI3K inhibitory activity may translate to cytotoxic or cytostatic effects in cancer cells.

Detailed Experimental Methodologies

Reproducibility is paramount in scientific research. This section provides detailed, representative protocols for the key experiments used to characterize this compound's activity.

Chemical Synthesis of this compound

The total synthesis of this compound has been achieved through multi-step processes, often starting from commercially available precursors like (+)-sclareolide.[2] A generalized synthetic scheme involves:

-

Preparation of a Drimanyl Derivative: The starting material undergoes a series of reactions, including reductions and oxidations, to form a key drimanyl intermediate.[10]

-

Coupling Reaction: The drimanyl unit is coupled with a functionalized aromatic compound, often via a Suzuki or similar cross-coupling reaction.[2][10]

-

Cyclization: An intramolecular Friedel–Crafts-type cyclization is performed to construct the tetracyclic core of the meroterpenoid.[10]

-

Final Functional Group Manipulations: The synthesis is completed through steps such as esterification and selective demethylation to yield the final this compound product.[2][10] For example, the final demethylation step can be achieved using boron tribromide (BBr3) or boron triiodide (BI3) at low temperatures.[2][12]

PI3Kα Enzymatic Activity Assay (Representative Protocol)

To determine the IC50 values, a luminescent kinase assay such as the ADP-Glo™ Kinase Assay is commonly employed. This assay quantifies the amount of ADP produced during the kinase reaction.[3]

-

Reaction Setup: Prepare a reaction mixture in a 384-well plate containing PI3K Reaction Buffer, the lipid substrate (e.g., PIP2), and the PI3Kα enzyme.[3]

-

Compound Addition: Add this compound or its analogs at various concentrations (typically in a serial dilution) to the reaction wells. Include a vehicle control (e.g., DMSO).[3]

-

Initiation of Reaction: Start the kinase reaction by adding ATP to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[3]

-

ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[3]

-

Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[3]

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vitro Antiproliferative Assay (MTT Assay Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[1]

-

Compound Treatment: Treat the cells with serial dilutions of this compound or its analogs for a specified duration (e.g., 72 hours). Include untreated and vehicle-treated controls.[1]

-

MTT Addition: Following incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[12]

-

Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[1][12]

-

Absorbance Reading: Agitate the plate to ensure complete dissolution and measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC50 value.

Figure 2. Experimental workflow for the evaluation of this compound as a PI3K pathway modulator.

In Vivo Studies: Current Status and Future Directions

While in vitro data positions this compound as a promising PI3K pathway modulator, the available in vivo evidence primarily focuses on its role as a SHIP1 activator. Studies using a passive cutaneous anaphylaxis mouse model have shown that certain water-soluble this compound analogs possess potent in vivo anti-inflammatory activity, with ED50 values as low as 0.1 mg/kg following oral administration.[13] This confirms that the SHIP1-activating mechanism is viable in a whole-animal context.

However, to date, there is a lack of publicly available in vivo studies evaluating the efficacy of this compound or its direct PI3K-inhibiting analogs in cancer xenograft models.[14][15] Such studies are a critical next step to validate this compound's potential as an anticancer agent acting through PI3K inhibition. Future research should aim to establish a pharmacokinetic/pharmacodynamic relationship and assess the tumor growth inhibition capabilities of potent analogs like compound 5 (IC50 = 5.06 μM) in relevant preclinical cancer models.

Conclusion

This compound, a natural product derived from marine sponges, presents a compelling case as a lead compound for the development of novel cancer therapeutics targeting the PI3K signaling pathway. Its unique dual mechanism—combining direct enzymatic inhibition of PI3Kα with indirect pathway suppression via SHIP1 activation—offers a distinctive approach to pathway modulation. While in vitro studies have successfully quantified its inhibitory and antiproliferative effects, further optimization of its analogs for improved potency and drug-like properties is warranted. The most critical unmet need is the in vivo evaluation of these compounds in oncology models to translate the promising in vitro findings into tangible preclinical efficacy data. This technical guide provides the foundational data and methodologies to support and guide these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of this compound and Its Analogs and Their Inhibitory Effects on Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.de [promega.de]

- 4. Synthesis of this compound and analogues: activators of the inositol 5-phosphatase SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Marine (−)-Pelorol and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3-Kinase Activity AlphaScreen Assay - Echelon Biosciences [echelon-inc.com]

- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. PI3K (p110α/p85α) Protocol [promega.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. PI3-kinase inhibition synergistically promoted the anti-tumor effect of lupeol in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Role of Pelorol in SHIP1 Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the marine natural product Pelorol and its role as an activator of the SH2-containing inositol 5'-phosphatase 1 (SHIP1). This compound, a meroterpenoid isolated from marine sponges, has been identified as a valuable tool for studying the intricate signaling pathways governed by SHIP1 and serves as a promising scaffold for the development of novel therapeutics targeting diseases characterized by aberrant phosphoinositide 3-kinase (PI3K) signaling.

Quantitative Data on SHIP1 Activation

| Compound | Description | SHIP1 Activation Data | Reference |

| This compound | Natural product isolated from marine sponges. | Induces a 2-fold activation of SHIP1 at a concentration of 5 µg/mL. | |

| AQX-MN100 | A synthetic, more water-soluble analog of this compound. | EC50 of 0.5896 µM in a fluorescence polarization assay. | [1] |

| AQX-C5 | A synthetic analog of this compound. | Effectively inhibits PI(3,4,5)P3-mediated signaling in primary CLL cells. | [2] |

| AQX-435 | A novel, water-soluble synthetic analog of this compound. | Sufficient to inhibit anti-IgM-induced PI3K-mediated signaling. | [3] |

Mechanism of SHIP1 Activation by this compound

This compound and its analogs function as allosteric activators of SHIP1. This activation is critically dependent on the presence of the C2 domain of the SHIP1 enzyme. Studies with synthetic analogs, such as AQX-MN100, have demonstrated that these molecules bind to the C2 domain, which is located adjacent to the catalytic phosphatase domain. This binding event induces a conformational change in the enzyme, leading to an enhancement of its catalytic activity. The allosteric nature of this activation provides a mechanism for modulating SHIP1 activity with a degree of specificity.

Signaling Pathways Modulated by this compound-Induced SHIP1 Activation

The primary role of SHIP1 is to dephosphorylate the 5'-position of phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3 or PIP3), converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). PIP3 is a critical second messenger in the PI3K/AKT signaling pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism. By activating SHIP1, this compound effectively reduces the intracellular levels of PIP3, thereby downregulating the PI3K/AKT pathway. This leads to decreased phosphorylation and activation of downstream effectors such as AKT, which in turn can induce apoptosis in cancer cells and modulate immune responses.

References

- 1. Allosteric Site on SHIP2 Identified Through Fluorescent Ligand Screening and Crystallography: A Potential New Target for Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical Evaluation of a Novel SHIP1 Phosphatase Activator for Inhibition of PI3K Signaling in Malignant B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and biological activities of Pelorol and its structurally related compounds. These marine-derived meroterpenoids have garnered significant interest in the scientific community for their potent and diverse pharmacological properties, making them promising candidates for drug discovery and development.

Natural Sources and Distribution

This compound and its analogs are primarily isolated from marine sponges, particularly those belonging to the genera Dactylospongia, Petrosaspongia, and Hyrtios. These sponges are found in various marine environments, and the production of these secondary metabolites is believed to be a form of chemical defense.

The primary species known to produce this compound are:

These sponges are also a rich source of a variety of other structurally related drimane meroterpenoids and sesquiterpene quinones and hydroquinones.

Structurally Related Compounds

A diverse array of compounds structurally related to this compound have been isolated from the same and related sponge species. These compounds often share the characteristic drimane sesquiterpenoid core coupled with a quinone or hydroquinone moiety. A summary of some of these compounds and their natural sources is presented in Table 1.

Table 1: this compound and Structurally Related Compounds from Marine Sponges

| Compound Name | Chemical Class | Natural Source(s) |

| This compound | Drimane Meroterpenoid | Dactylospongia elegans, Petrosaspongia metachromia, Hyrtios erectus[1][2][3][4][5][6] |

| 5-epi-Ilimaquinone | Sesquiterpene Quinone | Dactylospongia elegans, Petrosaspongia metachromia[2][4][5] |

| Ilimaquinone | Sesquiterpene Quinone | Dactylospongia elegans, Petrosaspongia metachromia[3] |

| Smenospongine | Sesquiterpene Quinone | Petrosaspongia metachromia[5][7] |

| 5-epi-Smenospongine | Sesquiterpene Quinone | Petrosaspongia metachromia[4][5] |

| Isospongiaquinone | Sesquiterpene Quinone | Petrosaspongia metachromia[7] |

| Dictyoceratin-A | Drimane Meroterpenoid | Petrosaspongia metachromia[7] |

| Dictyoceratin-C | Drimane Meroterpenoid | Petrosaspongia metachromia[7] |

| Puupehenone | Sesquiterpene Quinone | Hyrtios sp. |

| Dactyloquinones | Sesquiterpene Quinone | Dactylospongia elegans[1] |

Quantitative Yields from Natural Sources

The yield of this compound and related compounds from their natural sponge sources can vary significantly depending on factors such as the geographical location of the collection, the season, and the specific extraction and purification methods employed. The available quantitative data is summarized in Table 2. It is important to note that the low abundance of these compounds in their natural sources often necessitates large-scale collection of sponge biomass, which has prompted significant research into their total synthesis.

Table 2: Reported Yields of this compound and Related Compounds from Marine Sponges

| Compound | Sponge Species | Starting Material (dry weight) | Yield | Reference |

| This compound | Dactylospongia elegans | 130 g | 3.9 mg (0.003%) | [2] |

| 5-epi-Ilimaquinone | Dactylospongia elegans | 130 g | 42.3 mg (0.033%) | [2] |

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound and its analogs typically involve solvent extraction of the sponge material followed by a series of chromatographic separations. The following is a representative protocol for the isolation of this compound and 5-epi-Ilimaquinone from Dactylospongia elegans.[2]

4.1. General Experimental Procedures

-

Extraction: Freeze-dried and ground sponge material is exhaustively extracted with methanol (MeOH). The resulting extract is concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning between water and a series of organic solvents of increasing polarity, typically n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Chromatography: The fractions containing the compounds of interest (often the n-hexane and EtOAc fractions for these types of compounds) are further purified using a combination of chromatographic techniques, which may include:

-

Silica gel column chromatography

-

Sephadex LH-20 size-exclusion chromatography

-

Reversed-phase C18 vacuum flash chromatography

-

High-performance liquid chromatography (HPLC), often using a reversed-phase C18 column.

-

4.2. Detailed Protocol for Isolation from Dactylospongia elegans

-

Extraction: 130 g of freeze-dried and powdered Dactylospongia elegans was extracted with methanol. The methanol extract was concentrated under vacuum to yield a solid residue (5.35 g).[2]

-

Solvent Partitioning: The residue was dispersed in 300 mL of water and successively partitioned with n-hexane (1 L), ethyl acetate (1 L), and n-butanol (1 L). Each fraction was evaporated to dryness.[2]

-

Silica Gel Chromatography: The n-hexane fraction (2.71 g) was subjected to silica gel column chromatography (250 g of silica gel 60) using a gradient elution of n-hexane-ethyl acetate (from 100:0 to 0:100).[2]

-

Preparative HPLC: Subfraction V4 (207 mg), obtained from the silica gel column with a 1:1 mixture of n-hexane:EtOAc, was further purified by preparative HPLC to yield this compound (3.9 mg) and 5-epi-ilimaquinone (42.3 mg).[2]

Biosynthesis

This compound and related compounds are classified as meroterpenoids, indicating a mixed biosynthetic origin from both the terpenoid and polyketide pathways. The drimane sesquiterpene core is derived from the mevalonate pathway, leading to the formation of farnesyl pyrophosphate (FPP). FPP is then cyclized by a terpene synthase to form the characteristic bicyclic drimane skeleton. This sesquiterpenoid unit is subsequently coupled with a polyketide-derived aromatic moiety, which undergoes further modifications such as hydroxylation, methylation, and in the case of quinones, oxidation.

Biological Activities and Signaling Pathways

This compound and its related compounds exhibit a wide range of potent biological activities, making them attractive candidates for drug development. The primary activities and the associated signaling pathways are detailed below.

6.1. This compound: SHIP-1 Activation and Anti-inflammatory Effects

This compound is a known activator of the SH2-containing inositol 5-phosphatase (SHIP-1).[7] SHIP-1 is a crucial negative regulator of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is often dysregulated in inflammatory diseases and cancers. By activating SHIP-1, this compound can attenuate the pro-survival and pro-inflammatory signals mediated by the PI3K/Akt pathway.

6.2. Ilimaquinone: Induction of Apoptosis in Cancer Cells

Ilimaquinone has demonstrated potent anticancer activity through the induction of apoptosis via multiple signaling pathways.

-

ROS-ERK/p38 MAPK-CHOP Pathway: Ilimaquinone can induce the production of reactive oxygen species (ROS), which in turn activates the ERK and p38 MAPK signaling pathways. This leads to the upregulation of the transcription factor CHOP, a key mediator of ER stress-induced apoptosis.

-

p53 Activation: Ilimaquinone has also been shown to activate the tumor suppressor protein p53, a central regulator of cell cycle arrest and apoptosis in response to cellular stress.

6.3. Puupehenone: Antifungal and Anti-inflammatory Mechanisms

Puupehenone exhibits a unique mechanism of action, particularly in its antifungal activity. It potentiates the effects of existing antifungal drugs by disrupting the function of heat shock protein 90 (Hsp90) and interfering with the cell wall integrity pathway in fungi. Additionally, puupehenone possesses anti-inflammatory and antioxidant properties, which are attributed to its ability to inhibit lipoxygenases and influence the hypoxia-inducible factor 2-alpha (HIF-2α) and glycogen synthase kinase 3-beta (GSK-3β) signaling pathways.

Conclusion

This compound and its structurally related drimane meroterpenoids represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, including anti-inflammatory, anticancer, and antifungal properties, are mediated through distinct and important cellular signaling pathways. While the low natural abundance of these compounds presents a challenge for their development, ongoing research into their total synthesis and the elucidation of their mechanisms of action will undoubtedly pave the way for the development of novel therapeutics based on these unique marine-derived scaffolds. Further investigation into the quantitative analysis of these compounds in a wider range of sponge species and the detailed elucidation of their biosynthetic pathways will provide valuable insights for both natural product chemists and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ilimaquinone - Wikipedia [en.wikipedia.org]

- 4. Pro-Apoptotic Activity of the Marine Sponge Dactylospongia elegans Metabolites this compound and 5-epi-Ilimaquinone on Human 501Mel Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Meroterpenoids from a Tropical Dysidea sp. Sponge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Biological activities of meroterpenoids isolated from different sources [frontiersin.org]

- 7. Dactylospongia elegans—A Promising Drug Source: Metabolites, Bioactivities, Biosynthesis, Synthesis, and Structural-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Pelorol on Melanoma Cell Viability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Pelorol, a marine-derived sesquiterpenoid, on the viability of melanoma cells. The information presented herein is synthesized from a key study investigating the pro-apoptotic activity of this compound on the human 501Mel melanoma cell line. This document details the quantitative impact of this compound on cell viability and proliferation, outlines the experimental methodologies employed, and visualizes the implicated signaling pathways and experimental workflows.

Quantitative Data Summary

The anti-melanoma activity of this compound was assessed by evaluating its impact on cell viability, cell cycle progression, and the expression of key apoptosis-related molecules in the 501Mel human melanoma cell line.

Table 1: Inhibitory Concentration (IC50) of this compound on 501Mel Melanoma Cells

The IC50 values represent the concentration of this compound required to inhibit the growth of 501Mel melanoma cells by 50% after different incubation periods.

| Time Point | IC50 (µM) |

| 24 hours | 3.8 ± 1.02 |

| 48 hours | 3.5 ± 1.05 |

| 72 hours | 3.0 ± 1.06 |

Table 2: Effect of this compound on Cell Cycle Distribution in 501Mel Melanoma Cells

Treatment with this compound at a concentration of 4 µM for 48 hours resulted in a significant alteration of the cell cycle distribution, indicating a block in the G1 phase.

| Cell Cycle Phase | Control (%) | This compound (4 µM) (%) |

| G1 | 54.3 ± 2.1 | 68.4 ± 2.5 |

| S | 28.1 ± 1.8 | 15.2 ± 1.5 |

| G2/M | 17.6 ± 1.5 | 16.4 ± 1.7 |

Table 3: Modulation of Apoptosis-Related miRNA and mRNA Expression by this compound

This compound treatment (4 µM for 48 hours) induced changes in the expression of microRNAs (miRNAs) and their target messenger RNAs (mRNAs) that are critically involved in the apoptotic process. The data is presented as fold change relative to control-treated cells.

| Molecule | Type | Fold Change vs. Control |

| miR-16-5p | miRNA | 1.8 ± 0.1 |

| miR-193a-3p | miRNA | 2.5 ± 0.2 |

| miR-214-3p | miRNA | 0.4 ± 0.05 |

| BCL-2 | mRNA | 0.5 ± 0.04 |

| MCL1 | mRNA | 0.6 ± 0.05 |

| BIRC5 (Survivin) | mRNA | 0.4 ± 0.03 |

| BAX | mRNA | 2.2 ± 0.2 |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary research article, supplemented with standard laboratory procedures.

Cell Culture

The human melanoma cell line 501Mel was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

The effect of this compound on the viability of 501Mel cells was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: 501Mel cells were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Incubation: The plates were incubated for 24 hours to allow for cell attachment.

-

Treatment: The culture medium was then replaced with fresh medium containing increasing concentrations of this compound (0.1 to 100 µM) or vehicle control (DMSO).

-

Incubation Periods: The cells were incubated for 24, 48, or 72 hours.

-

MTT Addition: Following the incubation periods, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.

-

Formazan Crystal Formation: The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: The medium was carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage of the control, and the IC50 values were calculated.

Cell Cycle Analysis

Cell cycle distribution was analyzed by flow cytometry after staining with propidium iodide (PI).

-

Cell Seeding and Treatment: 501Mel cells were seeded in 6-well plates and treated with 4 µM this compound or vehicle control for 48 hours.

-

Cell Harvesting: Cells were harvested by trypsinization and washed with ice-cold phosphate-buffered saline (PBS).

-

Fixation: The cells were fixed in 70% ethanol at -20°C for at least 2 hours.

-

Staining: The fixed cells were washed with PBS and then incubated with a staining solution containing 50 µg/mL propidium iodide and 100 µg/mL RNase A in PBS for 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using appropriate software.

Apoptosis Assay (Internucleosomal DNA Fragmentation)

The induction of apoptosis was confirmed by detecting internucleosomal DNA fragmentation.

-

Treatment: 501Mel cells were treated with 4 µM this compound for 48 hours.

-

DNA Extraction: Cytoplasmic histone-associated DNA fragments were extracted using a specific cell death detection ELISA kit according to the manufacturer's instructions.

-

Quantification: The amount of fragmented DNA was quantified by measuring the absorbance at 405 nm.

miRNA and mRNA Expression Analysis (Real-Time Quantitative PCR)

The expression levels of specific miRNAs and mRNAs were quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

-

RNA Extraction: Total RNA, including the miRNA fraction, was extracted from this compound-treated and control cells using a suitable RNA isolation kit.

-

Reverse Transcription:

-

For miRNA analysis, specific stem-loop primers were used for the reverse transcription of mature miRNAs.

-

For mRNA analysis, oligo(dT) primers were used for the reverse transcription of total RNA.

-

-

Real-Time qPCR: The resulting cDNA was used as a template for real-time PCR using specific primers for the target miRNAs (miR-16-5p, miR-193a-3p, miR-214-3p) and mRNAs (BCL-2, MCL1, BIRC5, BAX) and a suitable fluorescent dye-based detection system.

-

Normalization: The expression levels of miRNAs were normalized to U6 small nuclear RNA, and mRNA expression levels were normalized to a stable housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative expression of each target gene was calculated using the 2-ΔΔCt method.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis in Melanoma Cells

Caption: Signaling pathway of this compound-induced apoptosis in 501Mel melanoma cells.

Experimental Workflow for Assessing this compound's Effect on Melanoma Cell Viability

Caption: Experimental workflow for evaluating the effects of this compound on melanoma cells.

Unveiling the Anti-inflammatory Potential of Pelorol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelorol, a marine-derived meroterpenoid, has emerged as a promising natural compound with notable anti-inflammatory properties. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's mechanism of action, supported by available quantitative data and detailed experimental methodologies. The primary mode of action of this compound involves the activation of the Src homology 2 (SH2) domain-containing inositol 5-phosphatase 1 (SHIP1), a crucial negative regulator of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. By activating SHIP1, this compound effectively dampens pro-inflammatory signaling cascades, highlighting its therapeutic potential in inflammatory and autoimmune disorders. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the further exploration and potential clinical application of this compound and its analogs.

Introduction

The marine environment is a rich and largely untapped source of novel bioactive compounds with significant therapeutic potential. This compound, a natural product isolated from marine sponges, has been identified as a molecule of interest due to its diverse biological activities, including anti-cancer, antifungal, and pronounced anti-inflammatory effects.[1][2][3] The growing interest in this compound's anti-inflammatory properties stems from its unique mechanism of action, which targets a key regulatory node in inflammatory signaling. This guide synthesizes the available scientific literature to provide a detailed overview of this compound's anti-inflammatory capabilities.

Mechanism of Action: SHIP1 Activation and PI3K/Akt Pathway Inhibition

The cornerstone of this compound's anti-inflammatory activity lies in its ability to allosterically activate SHIP1.[2] SHIP1 is a phosphatase that plays a critical role in immune cell signaling by hydrolyzing the signaling lipid phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PIP2). PIP3 is a key second messenger produced by PI3K, and its accumulation at the plasma membrane is essential for the activation of downstream signaling proteins, most notably the serine/threonine kinase Akt.

By activating SHIP1, this compound accelerates the degradation of PIP3, thereby attenuating the PI3K/Akt signaling pathway.[2][4] This pathway is central to a multitude of cellular processes that drive inflammation, including cell proliferation, survival, and the production of pro-inflammatory cytokines. The inhibition of this pathway by this compound leads to a reduction in the inflammatory response.

Signaling Pathway Diagram

Caption: this compound's anti-inflammatory signaling pathway.

Quantitative Data on Anti-inflammatory Activity

The available quantitative data for this compound's anti-inflammatory and related activities are summarized below. It is important to note that research is ongoing, and further studies are needed to provide a more comprehensive quantitative profile.

| Target/Assay | Compound | Result | Concentration | Reference |

| SHIP1 Activation | This compound | 2-fold activation | 5 µg/mL | [2] |

| PI3Kα Inhibition | This compound | IC₅₀ = 38.17 μM | - |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized methodologies for key assays used to evaluate the anti-inflammatory properties of compounds like this compound.

In Vitro SHIP1 Activation Assay

This assay is designed to measure the ability of a compound to directly enhance the enzymatic activity of SHIP1.

Objective: To quantify the activation of recombinant SHIP1 by this compound.

Methodology:

-

Reagents and Materials:

-

Recombinant human SHIP1 enzyme.

-

This compound (dissolved in a suitable solvent, e.g., DMSO).

-

Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate.

-

Malachite green-based phosphate detection reagent.

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

96-well microplate.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant SHIP1 enzyme, and the desired concentration of this compound or vehicle control (DMSO).

-

Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 15 minutes at 37°C) to allow for compound binding to the enzyme.